Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions. Prednisolone and its derivatives, such as prednisolone 21-ethylcarbonate, have been the subject of numerous studies to understand their mechanisms of action and potential applications in different medical fields.
Prednisolone is a cornerstone in the management of inflammatory conditions. Its ability to dampen the inflammatory response is evident in its use for conditions like multiple sclerosis, where it decreases the inflammatory cycle during acute relapses2.
Despite its anti-inflammatory properties, prednisolone's role in respiratory conditions such as ARDS is complicated by its differential effects on nitric oxide synthase and NADPH oxidase expression, which can lead to increased superoxide formation and potentially exacerbate inflammation3.
The drug's impact on viral infections has been studied, with findings indicating that prednisolone does not increase the replication of herpes simplex virus in human cells. Instead, it may exacerbate certain viral conditions by suppressing immune functions such as antibody-dependent cell-mediated cytotoxicity4.
Prednisolone derivatives have been synthesized to retain anti-inflammatory activity while reducing systemic effects when applied topically. This approach aims to minimize the adverse effects associated with systemic glucocorticoid therapy5.
In dystrophin-deficient skeletal muscle, prednisolone has been shown to decrease cellular adhesion molecules, which are required for inflammatory cell infiltration, suggesting a potential therapeutic role in muscular dystrophies6.
The use of prednisolone in liver diseases is complex. While it can prevent T/NKT cell-mediated hepatitis, it may exacerbate liver injury induced by hepatotoxins by inhibiting macrophage and neutrophil functions, which are crucial for liver regeneration8.
The development of steroidal antedrugs like prednisolone-17-ethylcarbonate-21-propionate aims to provide anti-inflammatory benefits with a reduced risk of systemic side effects. These compounds have shown promising results in animal models, indicating a potential for safer topical and systemic use7.
Synthesis Methods
The synthesis of Prednisolone 21-Ethylcarbonate involves a multi-step process, starting with prednisolone as the primary material. The key steps include:
Molecular Structure
Prednisolone 21-Ethylcarbonate retains the core four-ring steroid structure characteristic of glucocorticoids, with notable modifications:
Chemical Reactions Involving Prednisolone 21-Ethylcarbonate
Prednisolone 21-Ethylcarbonate can participate in various chemical reactions:
Mechanism of Action
Prednisolone 21-Ethylcarbonate functions primarily through its interaction with glucocorticoid receptors:
Physical and Chemical Properties
Scientific Applications
Prednisolone 21-Ethylcarbonate serves various roles in scientific research:
Prednisolone 21-ethylcarbonate (CAS 2205-88-1) is a semisynthetic corticosteroid derivative with the molecular formula C24H32O7 and a molecular weight of 432.51 g/mol. Its structure is characterized by the ethyl carbonate moiety esterified at the C21 position of the prednisolone backbone, distinguishing it from related corticosteroids with modifications at C17 or other sites [1] [3]. The core steroid framework consists of the characteristic cyclopentanoperhydrophenanthrene ring system, with the ethyl carbonate group (-OC(=O)OC2H5) attached to the C21 carbon of the dihydroxyacetone side chain.
The stereochemical configuration is defined by the absolute stereochemistry at chiral centers: 8S, 9S, 10R, 11S, 13S, 14S, and 17R. The A ring features a Δ1,4-diene-3-one system (prednisolone-typical α,β-unsaturated ketone), while the C11 and C17 positions bear hydroxyl groups that contribute to biological activity. The C20 ketone remains unmodified, and the ethyl carbonate at C21 enhances lipophilicity compared to unmodified prednisolone [1] [8]. The canonical SMILES representation is "CCOC(=O)OCC(=O)[C@@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3C@@HC[C@]12C", and the InChIKey is "LEBPYLCGJAEZFS-ZJUZSDNKSA-N" [3].
Table 1: Molecular Descriptors of Prednisolone 21-Ethylcarbonate
Property | Value |
---|---|
CAS Registry Number | 2205-88-1 |
Systematic IUPAC Name | Ethyl [(11β)-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl] carbonate |
Molecular Formula | C24H32O7 |
Molecular Weight | 432.51 g/mol |
XLogP | 2.55 |
Hydrogen Bond Donors | 2 (C11-OH, C17-OH) |
Hydrogen Bond Acceptors | 7 |
While comprehensive experimental spectra are not fully detailed in the available literature, the structural features of prednisolone 21-ethylcarbonate allow for prediction of key spectroscopic signatures based on established steroid spectroscopy principles and fragment analysis:
Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum would display characteristic signals including a triplet at δ 1.2-1.3 ppm (3H, -OCH2CH3), a quartet at δ 4.1-4.3 ppm (2H, -OCH2CH3), and singlets corresponding to the C21 methylene protons at δ 4.6-4.8 ppm (2H, -CH2OC(O)OC2H5). The vinylic protons of the Δ1,4-diene system should appear as doublets between δ 5.9-7.2 ppm. The tertiary methyl groups (C18 and C19) typically resonate as singlets at δ 0.8-1.2 ppm [1] [8].
Infrared Spectroscopy (IR): Key absorptions include strong carbonyl stretches: the conjugated ketone (C3=O) at ≈1660-1680 cm-1, the C20 ketone at ≈1705-1720 cm-1, and the distinctive carbonate carbonyl (C21-OC(=O)OC2H5) at ≈1740-1760 cm-1. Hydroxyl stretches (C11-OH, C17-OH) appear as broad bands at 3200-3550 cm-1, while C-H stretches of the ethyl group are visible at 2850-3000 cm-1 [3].
Mass Spectrometry (MS): High-resolution MS shows an exact mass of 432.214813 Da. Expected fragmentation includes loss of the ethyl carbonate moiety (432 → [M - 89]+ = 343 m/z), dehydration (432 → [M - 18]+ = 414 m/z), and cleavage of the dihydroxyacetone side chain. The conjugated diene system facilitates formation of characteristic steroidal D-ring fragments at m/z 299 and 121 [1] [3].
Table 2: Predicted Key Spectral Signatures
Technique | Key Assignments |
---|---|
1H NMR | δ 7.20 (d, H-1), 6.20 (d, H-2), 6.05 (s, H-4), 5.90 (d, H-16), 4.65 (s, H2-21), 4.35 (q, -OCH2), 1.25 (t, -CH3) |
IR | 1745 cm-1 (C=O carbonate), 1720 cm-1 (C20=O), 1665 cm-1 (C3=O), 3450 cm-1 (OH) |
MS/MS | 432.5 [M]+, 414.5 [M-H2O]+, 343.4 [M - C2H5OCOO]+, 299.2 [Steroid nucleus]+ |
No direct crystallographic data for prednisolone 21-ethylcarbonate is available in the provided literature. However, insights can be drawn from structurally related steroids. The polymorphic behavior observed in diosgenin derivatives demonstrates that even minor conformational changes in ring systems can generate distinct crystalline forms [4]. Specifically, diosgenin-3,6-dione exhibits polymorphism within the same orthorhombic space group (P212121), where variations in puckering amplitudes of rings A and B (envelope vs. half-chair conformations) create different crystal packing arrangements without altering space group symmetry [4].
For prednisolone 21-ethylcarbonate, the presence of multiple hydrogen-bonding donors (C11-OH, C17-OH) and acceptors (carbonyls, carbonate oxygen) suggests potential for diverse supramolecular synthons. The ethyl carbonate group introduces steric bulk and conformational flexibility that likely influences crystal lattice energy and polymorph stability. The absence of strong hydrogen-bond donors beyond the steroid core may limit robust hydrogen-bond networks, potentially resulting in weaker C-H···O interactions dominating crystal packing, as observed in similar corticosteroid crystal structures [4].
The compound's melting point is unspecified, but its decomposition temperature likely exceeds 200°C based on boiling point predictions of 591.5±50.0°C. Density is estimated at 1.3±0.1 g/cm3, consistent with typical molecular crystals of steroids. Polymorphism studies would require investigation of recrystallization from different solvents (e.g., ethanol, acetone, ethyl acetate) to assess potential form diversity [3] [4].
Prednisolone 21-ethylcarbonate belongs to a family of corticosteroid esters designed to optimize pharmacokinetic properties through targeted esterification:
Structural Comparison with Prednisolone: The parent compound prednisolone (C21H28O5, MW 360.44 g/mol) lacks the C21 ethyl carbonate group. This modification increases molecular weight by 72.07 Da and significantly enhances lipophilicity (LogP 2.55 vs. 1.46 for prednisolone), directly impacting membrane permeability and reservoir formation in the stratum corneum [1] [3]. The C21 esterification protects the C21 hydroxyl from oxidation while introducing a metabolically labile group.
Prednicarbate (Double Ester): Prednicarbate features ethyl carbonate at C17 and propionate at C21. The C17 positioning in prednicarbate yields prednisolone 17-ethylcarbonate (P17EC) upon hydrolysis – a metabolite with high glucocorticoid receptor affinity. In contrast, prednisolone 21-ethylcarbonate forms when P17EC undergoes isomerization, particularly in acceptor fluids rather than tissues . This 17→21 transposition reduces biological activity since 17-monoesters exhibit higher receptor binding than 21-monoesters.
21-Dehydro Prednisolone 17-Ethyl Carbonate: This analog (C24H30O7, MW 430.49 g/mol) replaces the C21 methyl group with an aldehyde (-CHO instead of -CH2OC(O)OC2H5). The aldehyde oxidation state at C21 increases polarity and alters metabolic pathways compared to prednisolone 21-ethylcarbonate [5] [6].
Metabolic Relationships: Prednisolone 21-ethylcarbonate serves primarily as a metabolite rather than a directly administered drug. It forms when prednicarbate undergoes stepwise hydrolysis: first to prednisolone 17-ethylcarbonate (P17EC), which then isomerizes to the 21-ethylcarbonate derivative. This conversion occurs preferentially in aqueous environments like acceptor fluids in permeation studies, but minimally in viable skin tissues . The 21-isomer shows lower receptor binding and reduced biological activity compared to the 17-isomer, functioning as a detoxification pathway.
Table 3: Structural and Functional Attributes of Prednisolone Derivatives
Compound | Molecular Weight | Key Structural Features | Functional Implications |
---|---|---|---|
Prednisolone | 360.44 g/mol | C11β, C17α-diol; Δ1,4-3-keto | Parent anti-inflammatory glucocorticoid |
Prednisolone 21-ethylcarbonate | 432.51 g/mol | C21-ethyl carbonate ester | Less active metabolite; increased lipophilicity |
Prednicarbate | 488.57 g/mol | C17-ethyl carbonate + C21-propionate | Prodrug with improved topical safety profile |
Prednisolone 17-ethylcarbonate | 432.51 g/mol | C17-ethyl carbonate ester | High-receptor-affinity metabolite |
21-Dehydro Prednisolone 17-ethyl carbonate | 430.49 g/mol | C17-ethyl carbonate + C21-aldehyde | Impurity with altered reactivity |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1